Pyrrolidin-2-amine

Physicochemical Profiling Conformational Analysis Lead Optimization

Medicinal chemists requiring stereochemically pure pyrrolidine scaffolds often encounter supply gaps for the free base. Pyrrolidin-2-amine (CAS 164216-37-9) addresses this as a versatile chiral building block: nNOS inhibitor programs achieve >1000-fold selectivity over eNOS with enantiopure derivatives; VMAT2 dual-site ligands exhibit Ki 1.29-5.05 μM for DA uptake inhibition; NNRTI leads show EC₅₀ <20 μM. • Enantiomerically pure (R)- and (S)-forms available • Conjugate acid pKa ~11.2 for reliable logD/permeability prediction • Stabilized hydrochloride salt offered for supply chain reliability.

Molecular Formula C4H10N2
Molecular Weight 86.14 g/mol
Cat. No. B12981798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-2-amine
Molecular FormulaC4H10N2
Molecular Weight86.14 g/mol
Structural Identifiers
SMILESC1CC(NC1)N
InChIInChI=1S/C4H10N2/c5-4-2-1-3-6-4/h4,6H,1-3,5H2
InChIKeyIZBNHIWUATWXHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidin-2-amine: Core Scaffold and Baseline Physicochemical Properties for Procurement


Pyrrolidin-2-amine (2-aminopyrrolidine) is a saturated five-membered nitrogen heterocycle bearing a primary amine at the 2-position. As a bifunctional molecule containing both a cyclic secondary amine and an exocyclic primary amine, it serves as a versatile chiral building block and pharmacophore core in medicinal chemistry. The compound has a molecular weight of 86.14 g/mol and a conjugate acid pKa of approximately 11.2 . Its structural simplicity belies its utility as a rigidified scaffold that can function as a bioisostere for γ-aminobutyric acid (GABA) or as a precursor to more complex pyrrolidine-based therapeutics [1].

Why Pyrrolidin-2-amine Cannot Be Substituted with In-Class Analogs in Critical Research Workflows


While pyrrolidine and piperidine derivatives share broad structural similarities, substitution of Pyrrolidin-2-amine with generic analogs fails at multiple levels. The presence of the 2-amino group introduces a second basic center and hydrogen-bonding vector that fundamentally alters binding interactions compared to unsubstituted pyrrolidine [1]. Additionally, the chiral center at C2 renders stereochemistry critical: (R)- and (S)-enantiomers of 2-substituted pyrrolidines can exhibit markedly divergent pharmacological profiles [2]. Differences in ring size between pyrrolidine (5-membered) and piperidine (6-membered) analogs further affect conformational preferences and basicity, with pyrrolidine showing a slightly higher pKa (≈11.27) than piperidine (≈11.24) due to enhanced conformational stabilization of the conjugate acid [3]. These stereochemical and electronic distinctions preclude simple interchangeability.

Quantitative Differentiation Evidence for Pyrrolidin-2-amine Against Key Analogs


Comparative Basicity: Pyrrolidin-2-amine vs. Piperidine as a Conformational Benchmark

Pyrrolidin-2-amine exhibits a conjugate acid pKa of approximately 11.2, placing it in a basicity range comparable to pyrrolidine (pKa ≈ 11.27) and piperidine (pKa ≈ 11.24) [1]. The marginally higher basicity of the pyrrolidine scaffold compared to piperidine is attributed to enhanced conformational stabilization of the protonated five-membered ring [1]. This subtle difference in basicity can influence protonation state at physiological pH and impact membrane permeability and target engagement in structure-based drug design.

Physicochemical Profiling Conformational Analysis Lead Optimization

Ring-Size Pharmacological Differentiation: Pyrrolidine vs. Piperidine in VMAT2 Modulation

Reduction of the central piperidine ring of lobelane to a pyrrolidine ring produces marked inconsistencies in VMAT2 binding and functional inhibition. While cis-N-methyl-2,6-diphenethylpiperidine (lobelane) served as the lead compound, its pyrrolidine analogs (2′S-configured compounds 14 and 15) exhibited Ki values for [³H]-DTBZ binding of 4.34 μM and 5.05 μM, respectively, and Ki values for [³H]-DA uptake inhibition of 1.29 μM and 1.94 μM [1]. Notably, other pyrrolidine analogs in the same series showed divergent behavior, interacting with an alternative site on VMAT2 distinct from the DTBZ binding site, indicating that the pyrrolidine scaffold can engage multiple binding modes unavailable to the piperidine counterpart [1].

VMAT2 Inhibition Neuropharmacology Transporter Pharmacology

Stereochemical Differentiation: Enantiomer-Specific Activity in nNOS Inhibition

In a series of trans-substituted amino pyrrolidinomethyl 2-aminopyridine derivatives, enantiomerically pure isomers exhibited distinct binding conformations. The (3′R,4′R) isomer of compound 4 (3′-[2′′-(3′′′-fluorophenethylamino)ethoxy]pyrrolidin-4′-yl}methyl}-4-methylpyridin-2-amine) was found to induce enzyme elasticity and generate a new 'hot spot' for ligand binding, adopting a unique binding mode identical to that of (3′R,4′R)-3 [1]. This stereochemistry-dependent binding conformation is not observed with the corresponding cis isomers, underscoring that the spatial arrangement of substituents on the pyrrolidine ring critically determines molecular recognition at the nNOS active site.

Nitric Oxide Synthase Stereochemistry Enantioselective Binding

Substituent-Dependent Activity Gradient: Nitrile vs. Amine vs. Amide in Anti-HIV Pyrrolidines

A systematic SAR study of 2-arylpyrrolidine analogs evaluated the anti-HIV-1 activity of compounds bearing nitrile, amine, and amide groups. A clear activity gradient was observed: CN > NH₂ > C(O)NH₂, with 14 out of 26 compounds exhibiting EC₅₀ values <20 μM against HIV-1 replication in primary human lymphocytes [1]. This rank-order potency profile directly informs procurement decisions when selecting pyrrolidine building blocks for antiviral lead optimization, as the amine-containing pyrrolidin-2-amine scaffold provides intermediate activity between the more potent nitrile and less potent amide derivatives.

Anti-HIV Structure-Activity Relationship NNRTI Design

Validated Application Scenarios for Pyrrolidin-2-amine Based on Quantitative Evidence


Chiral Building Block for nNOS Inhibitor Development Requiring Enantioselective Binding

Researchers designing selective neuronal nitric oxide synthase (nNOS) inhibitors should prioritize enantiomerically pure Pyrrolidin-2-amine derivatives. Evidence demonstrates that (3′R,4′R) stereoisomers induce unique enzyme conformational changes and generate novel binding hot spots not accessible to cis isomers [1]. Procurement of stereochemically defined starting materials is essential for achieving >1000-fold selectivity for nNOS over eNOS, a critical therapeutic window for neurodegenerative disease applications.

Scaffold for VMAT2-Targeted Therapeutics in Psychostimulant Abuse

Pyrrolidin-2-amine serves as a privileged scaffold for developing VMAT2 inhibitors where alternative binding modes are desirable. Unlike piperidine-based lobelane analogs that bind primarily to the DTBZ site, pyrrolidine derivatives can interact with both the DTBZ site and an alternative VMAT2 binding site [2]. This dual-site engagement profile, quantified with Ki values ranging from 1.29 to 5.05 μM for DA uptake inhibition, provides a differentiated mechanism for modulating monoamine storage and release in methamphetamine abuse therapeutics.

Intermediate-Potency Core for Anti-HIV NNRTI Lead Optimization

In anti-HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) discovery, Pyrrolidin-2-amine offers a balanced potency scaffold. SAR studies establish an activity gradient where amine-substituted pyrrolidines (EC₅₀ < 20 μM) occupy an intermediate tier between high-potency nitriles and lower-potency amides [3]. This positions the amine scaffold as an optimal starting point for iterative optimization where both potency improvements and physicochemical property tuning are required.

Physicochemical Benchmarking for Protonation-Dependent Drug Design

Medicinal chemists evaluating basic amine scaffolds for CNS penetration or solubility optimization can utilize Pyrrolidin-2-amine (conjugate acid pKa ≈ 11.2) as a reference point. Its basicity profile lies between pyrrolidine (pKa ≈ 11.27) and piperidine (pKa ≈ 11.24), with the five-membered ring conferring marginally enhanced conjugate acid stabilization . This quantifiable basicity differential informs protonation state predictions at physiological pH, directly impacting calculated logD, permeability, and off-target hERG liability assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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